2,6-Dibromo-3-methoxybenzoic acid

Description

Contextual Significance within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids represent a crucial class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com The presence of halogen atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, often providing a handle for further chemical transformations. wikipedia.org Aromatic carboxylic acids, in general, are readily available and their conversion to valuable organic halides through halodecarboxylation is a key synthetic strategy. acs.org This method allows for the production of regioisomers that may be difficult to obtain through direct aromatic halogenation. acs.org

Structural Features and their Influence on Chemical Behavior

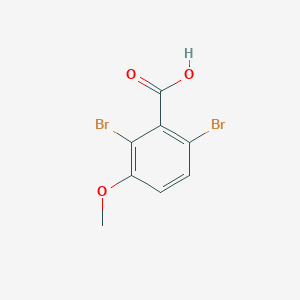

The structure of 2,6-dibromo-3-methoxybenzoic acid is characterized by a benzene (B151609) ring substituted with two bromine atoms, a methoxy (B1213986) group, and a carboxylic acid group. The bromine atoms at positions 2 and 6, ortho to the carboxylic acid, create significant steric hindrance. This steric crowding can influence the orientation of the carboxylic acid group relative to the aromatic ring and affect the molecule's intermolecular interactions.

The methoxy group at position 3 is an electron-donating group, which can influence the electron density of the aromatic ring and affect its reactivity in electrophilic substitution reactions. The interplay of these structural features—the steric bulk of the bromine atoms and the electronic effect of the methoxy group—dictates the compound's unique chemical behavior and its utility as a building block in organic synthesis.

Rationale for Advanced Academic Investigation of its Chemical Properties and Transformations

The academic interest in this compound stems from its potential as a versatile building block for the synthesis of more complex molecules. csmres.co.ukdntb.gov.ua The bromine atoms can be readily replaced or transformed through various cross-coupling reactions, such as those catalyzed by palladium, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.orgscielo.br

Furthermore, the carboxylic acid group itself can undergo a variety of transformations, including esterification, amidation, and decarboxylation. acs.org The ability to selectively functionalize different parts of the molecule makes this compound a valuable scaffold for creating diverse molecular architectures, which is of high interest in medicinal chemistry for the development of new therapeutic agents. csmres.co.uk The study of its chemical transformations provides insights into reaction mechanisms and helps in the development of new synthetic methodologies.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound and some related methoxybenzoic acid derivatives.

| Property | This compound | 3-Methoxybenzoic acid | 2-Bromo-6-methoxybenzoic acid | 3,5-Dibromo-4-methoxybenzoic acid |

| Molecular Formula | C₈H₆Br₂O₃ bldpharm.com | C₈H₈O₃ nih.gov | C₈H₇BrO₃ nih.gov | C₈H₆Br₂O₃ nih.gov |

| Molecular Weight | 231.04 g/mol nih.gov | 152.15 g/mol nih.gov | 231.04 g/mol nih.gov | 309.94 g/mol nih.gov |

| CAS Number | 2091763-16-3 bldpharm.com | 586-38-9 nih.gov | 31786-45-5 nih.gov | 4073-35-2 nih.gov |

| Appearance | Solid | White odorless powder nih.gov | - | - |

| Melting Point | - | 110.5 °C nih.gov | - | - |

| Boiling Point | - | 170-172 °C @ 10 mmHg nih.gov | - | - |

| Solubility | - | Soluble in boiling water and organic solvents nih.gov | - | - |

| LogP | - | 2.02 nih.gov | 1.4 nih.gov | 2.8 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAQWEGHXZSDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for confirming the molecular structure of 2,6-Dibromo-3-methoxybenzoic acid in solution and for studying its dynamic behavior.

Application of 1D and 2D NMR Techniques for Structural Confirmation and Conformational Studies

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. In ¹H NMR spectra, the aromatic protons and the methoxy (B1213986) protons will exhibit characteristic chemical shifts and coupling patterns that are consistent with the substituted benzene (B151609) ring. For instance, in related methoxybenzoic acid derivatives, the methoxy protons typically appear as a singlet, while the aromatic protons show more complex splitting patterns depending on their environment. hmdb.cachemicalbook.com

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide unambiguous assignments of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in confirming the connectivity of the methoxy group and the carboxylic acid group to the dibrominated benzene core.

While specific NMR data for this compound is not extensively detailed in the provided search results, data for analogous compounds like 3-methoxybenzoic acid and its derivatives can be used for comparative analysis. rsc.orgrsc.orgbeilstein-journals.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (H) | 10-13 | - |

| Aromatic (H) | 7.0 - 8.0 | 110 - 140 |

| Methoxy (H) | ~3.8 | ~56 |

| Carboxylic Acid (C) | - | ~167 |

| Aromatic (C-Br) | - | 115 - 125 |

| Aromatic (C-OCH₃) | - | 150 - 160 |

| Aromatic (C-COOH) | - | 130 - 135 |

| Methoxy (C) | - | ~56 |

| Note: These are estimated values based on data from similar compounds and general NMR principles. Actual values may vary. |

Dynamic NMR Studies of Rotational Barriers and Molecular Flexibility

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to investigate time-dependent processes such as conformational changes and restricted rotation around single bonds. In the case of this compound, DNMR could be employed to study the rotational barrier around the C-COOH bond and the C-OCH₃ bond. The steric hindrance imposed by the two bromine atoms at the ortho positions to the carboxylic acid group likely creates a significant energy barrier to rotation.

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy for the rotational process. This information provides valuable insights into the molecule's flexibility and the conformational preferences dictated by its substitution pattern.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Solid-State Molecular Architecture and Bond Parameters

While a specific crystal structure for this compound is not available in the provided results, analysis of the closely related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid (DBrTMBA), offers significant insights. iucr.orgnih.gov For DBrTMBA, the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of 86.7(2)°. iucr.orgnih.gov This significant twist is a direct consequence of the steric repulsion from the two ortho-bromine substituents. A similar perpendicular arrangement would be expected for this compound.

The crystal structure of DBrTMBA reveals that it crystallizes in the monoclinic space group P2₁/n with one molecule in the asymmetric unit. iucr.orgnih.gov The precise bond lengths and angles determined from X-ray diffraction provide a detailed picture of the molecular geometry.

Table 2: Selected Bond Parameters for the Analogous 2,6-dibromo-3,4,5-trimethoxybenzoic acid (DBrTMBA)

| Bond | Length (Å) | Angle | **Value (°) ** |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-C (aromatic) | ~1.40 | C-C-C (aromatic) | ~120 |

| C-O (methoxy) | ~1.35 | C-O-C | ~118 |

| C-C (carboxyl) | ~1.50 | O=C-O | ~122 |

| C=O | ~1.22 | ||

| C-OH | ~1.31 | ||

| Data derived from studies on analogous compounds. iucr.orgnih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions.

Hydrogen Bonding: In many benzoic acid derivatives, the carboxylic acid groups form hydrogen-bonded dimers. libretexts.org However, in the case of DBrTMBA, a catemeric (chain-like) arrangement is observed where molecules are linked by intermolecular hydrogen bonds between the carboxylic acid proton of one molecule and a carbonyl oxygen of a neighboring molecule. iucr.orgnih.gov The O-H···O distance in this interaction is reported as 2.617(5) Å. iucr.orgnih.gov This type of hydrogen bonding is a significant force in the crystal packing of such compounds.

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.comresearchgate.net Different polymorphs can exhibit different physical properties. The crystallization of 2,6-dimethoxybenzoic acid, a related compound, is known to result in at least three polymorphic forms, highlighting the complexity of crystallization for substituted benzoic acids. mdpi.comresearchgate.net The specific conditions of crystallization, such as the solvent and temperature, can influence which polymorph is obtained. mdpi.com

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to create a new crystalline solid with a defined stoichiometric ratio. This technique can be used to modify the physical properties of a compound. While no specific co-crystallization studies of this compound are reported in the provided results, the propensity of benzoic acids to form robust hydrogen bonding synthons makes them excellent candidates for co-crystallization experiments with other molecules containing complementary functional groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

No peer-reviewed studies or database entries detailing the mass spectrometric analysis of this compound could be located. Such an analysis would be crucial for understanding the molecule's behavior under ionization.

A theoretical fragmentation analysis would anticipate initial cleavage of the carboxylic acid group (loss of COOH) or the methoxy group (loss of CH₃). The prominent isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, with the molecular ion peak appearing as a characteristic triplet (M, M+2, M+4) due to the presence of two bromine atoms. Isotopic profiling would be essential to confirm the elemental composition of the parent ion and its fragments. However, without experimental data, any proposed fragmentation pathway remains speculative.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Similarly, specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the referenced literature. Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational structure of a molecule.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band.

C=O stretch of the carboxylic acid.

C-O stretch of the carboxylic acid and the methoxy ether linkage.

C-H stretches of the aromatic ring and the methoxy group.

C=C stretches of the benzene ring.

C-Br stretches , which would appear at lower frequencies.

Chemical Reactivity and Transformation Studies of 2,6 Dibromo 3 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2,6-Dibromo-3-methoxybenzoic acid is heavily substituted, leaving only the C4 and C5 positions available for electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the regioselectivity of any further substitution.

Activating Group: The methoxy (B1213986) group (-OCH₃) at C3 is a strong activating group and an ortho, para-director. It strongly directs electrophiles to the C2 and C4 positions. Since the C2 position is blocked by a bromine atom, the primary site of activation is the C4 position.

Deactivating Groups: The two bromine atoms (-Br) at C2 and C6 are deactivating yet ortho, para-directing. The carboxylic acid group (-COOH) at C1 is a deactivating and meta-director. The C2-bromo atom directs towards C1 (blocked), C3 (blocked), and C5. The C6-bromo atom directs towards C1 (blocked), C5, and C3 (blocked). The carboxylic acid group directs towards C3 (blocked) and C5.

Therefore, a strong conflict in directing effects exists. The powerful activating nature of the methoxy group strongly favors substitution at the C4 position, while the cumulative deactivating effects of the other three groups direct towards the C5 position. In practice, the activating group typically governs the reaction's outcome.

While specific studies on the nitration or halogenation of this compound are not prevalent, analogous reactions on similar structures provide insight. For instance, the nitration of m-methoxycinnamic acid yields primarily the 4-nitro product, where substitution occurs para to the activating methoxy group, overriding the directing effect of the deactivating acrylic acid group rsc.org. This suggests that electrophilic substitution on this compound would likely yield the 4-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2,6-Dibromo-3-methoxy-4-nitrobenzoic acid |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity, allowing for transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reaction Pathways

The conversion of the carboxylic acid group to esters and amides is fundamental in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid dnu.dp.ua. The reaction is an equilibrium process, and the formation of the ester can be favored by using an excess of the alcohol or by removing water as it is formed dnu.dp.ua. For this compound, the steric hindrance from the two ortho-bromo substituents would be expected to decrease the reaction rate compared to unsubstituted benzoic acid.

Amidation: Direct reaction of a carboxylic acid with an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, amidation is usually achieved by first activating the carboxylic acid. Common methods include:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

Decarboxylation and Related Transformations

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this transformation usually requires high temperatures and can be facilitated by the presence of electron-donating groups or by specific catalysts nih.govrwth-aachen.deorganic-chemistry.org. Studies on various bromomethoxybenzoic acids have shown that they can undergo decarboxylation, although sometimes the reaction is incomplete researchgate.net. The decarboxylation of this compound would result in the formation of 1,3-dibromo-2-methoxybenzene. This reaction is often performed by heating the acid in a high-boiling solvent, sometimes in the presence of a copper catalyst.

Reductive and Oxidative Transformations of the Aromatic Core

Reductive Transformations: The aromatic ring of this compound is susceptible to reduction under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of arenes to 1,4-cyclohexadienes wikipedia.org. The regioselectivity of the reduction is governed by the electronic nature of the substituents.

Electron-donating groups (like -OCH₃) direct the reduction to occur at the ortho and meta positions.

Electron-withdrawing groups (like -COOH) direct the reduction to occur at the ipso and para positions.

In the case of this compound, the methoxy group would favor the formation of a product where the double bonds are adjacent to the methoxy-substituted carbon, while the carboxylate (formed under the basic reaction conditions) would direct reduction to the C1 and C4 positions adichemistry.com. The interplay of these effects would lead to a specific cyclohexadiene product. For example, the Birch reduction of anisole (B1667542) (methoxybenzene) is a well-studied process that yields 1-methoxy-1,4-cyclohexadiene adichemistry.comrogue-scholar.org.

Oxidative Transformations: The benzene (B151609) ring is generally very stable and resistant to oxidation due to its aromaticity. Under typical laboratory conditions, the aromatic core of this compound would not be expected to undergo oxidative degradation without the use of harsh reagents that would likely destroy the molecule entirely.

Reaction Kinetics and Detailed Mechanistic Investigations

The rate of acid-catalyzed esterification is highly sensitive to the steric environment around the carboxylic acid group. The presence of two large bromine atoms in the ortho positions creates significant steric hindrance. This steric effect is known to substantially decrease the rate of esterification.

Studies on the esterification of various ortho-substituted benzoic acids have quantified this effect. For example, the rate constants for the esterification of ortho-substituted benzoic acids are often several orders of magnitude lower than that of the unsubstituted parent acid.

Table 2: Relative Rate Constants for Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol (Illustrative Data from Analogous Systems)

| Acid | Substituent(s) | Relative Rate Constant (k/k₀) |

|---|---|---|

| Benzoic Acid | H | 1.00 |

| o-Toluic Acid | 2-CH₃ | 0.29 |

| o-Chlorobenzoic Acid | 2-Cl | 0.09 |

| o-Bromobenzoic Acid | 2-Br | 0.07 |

| This compound | 2,6-diBr, 3-OCH₃ | Predicted to be << 0.07 |

Data is illustrative and based on general trends observed for ortho-substituted benzoic acids. The actual value for the target compound would need to be determined experimentally.

The significant decrease in reaction rate for ortho-substituted acids is attributed to the steric hindrance impeding the approach of the alcohol nucleophile to the protonated carbonyl carbon in the transition state. The presence of two ortho-substituents in this compound would amplify this effect, making its esterification kinetically much less favorable than that of mono-substituted analogues.

Computational and Theoretical Chemistry Investigations of 2,6 Dibromo 3 Methoxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of 2,6-dibromo-3-methoxybenzoic acid. These methods allow for the detailed analysis of various molecular attributes.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. For molecules like this compound, which have rotatable bonds, multiple conformations can exist.

Theoretical studies can map the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them. This "energy landscape mapping" helps in understanding the molecule's flexibility and the relative populations of different conformations at a given temperature. nih.gov For instance, the orientation of the carboxylic acid group and the methoxy (B1213986) group relative to the benzene (B151609) ring can vary, leading to different conformers with distinct energies and properties. The interplay of steric hindrance from the bulky bromine atoms and electronic effects from the methoxy and carboxylic acid groups governs the preferred conformations. youtube.com

It has been noted in related studies of benzoic acid derivatives that the azidomethyl group can be a source of conformational polymorphism, which highlights the importance of substituent groups in determining crystal packing and molecular arrangement. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For this compound, FMO analysis can provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; a higher energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; a lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. nih.gov These predicted shifts can be compared with experimental data to validate the proposed structure and assign the observed signals to specific atoms in the molecule. chegg.com The accuracy of these predictions is often improved by using specific computational methods and basis sets, and by considering solvent effects. epstem.net

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of the vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C=O, C-O, and C-Br bonds. This analysis provides a vibrational fingerprint of the molecule, confirming the presence of various functional groups. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamic Properties

While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent environment. MD simulations track the movements of atoms and molecules over time, providing a dynamic picture of the system.

These simulations can reveal how the solvent molecules arrange around the solute and how this solvation affects the conformation and dynamics of this compound. For instance, MD can be used to study the stability of different conformers in solution and the dynamics of the hydrogen bonding interactions between the carboxylic acid group and solvent molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products.

A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding reaction rates. This type of analysis can be applied to study various reactions, such as the esterification of the carboxylic acid group or substitution reactions on the aromatic ring.

Computational Studies of Intermolecular Interactions and Supramolecular Assembly

Computational methods are instrumental in understanding the non-covalent interactions that govern how molecules of this compound interact with each other and with other molecules to form larger, organized structures known as supramolecular assemblies. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.gov For a related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, this analysis revealed significant Br⋯H and O⋯H interactions contributing to the crystal packing. nih.govresearchgate.net It was found that instead of forming dimers, the molecules arrange in a catemeric fashion through a chain of carboxylic hydrogen interactions. nih.gov

These studies can also elucidate the role of specific interactions, such as hydrogen bonding and π-π stacking, in the formation of the crystal lattice. researchgate.net For instance, in a related compound, the carboxylic acid group was found to be nearly perpendicular to the benzene ring. nih.gov Computational modeling can also predict the relative energies of different packing arrangements, providing insight into why a particular crystal structure is favored. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dibromo-3,4,5-trimethoxybenzoic acid |

Derivatization Strategies and Analogue Synthesis Based on the 2,6 Dibromo 3 Methoxybenzoic Acid Scaffold

Modification of Bromine Substituents via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atoms at the 2 and 6 positions of the benzoic acid ring are prime sites for modification using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a widely used reaction for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.govwikipedia.orgscielo.br This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids. nih.govwikipedia.org For the 2,6-dibromo-3-methoxybenzoic acid scaffold, selective mono- or di-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes. wikipedia.orglibretexts.org These products can serve as key intermediates for further transformations or as final compounds with interesting electronic or biological properties. Similar to the Suzuki coupling, the reaction conditions can be tuned to favor either mono- or di-alkynylation of the this compound core. The development of copper-free Sonogashira protocols has further expanded the reaction's applicability by mitigating issues associated with copper toxicity. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction allows for the coupling of the this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands by Buchwald, Hartwig, and others has been instrumental in expanding the scope and efficiency of this transformation, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities, which can significantly impact biological activity.

Table 1: Overview of Cross-Coupling Reactions on the this compound Scaffold

| Reaction | Reactant | Bond Formed | Key Features | Potential Products |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | C-C (aryl-aryl) | Mild conditions, high functional group tolerance | Biaryls, heteroaryl-aryls |

| Sonogashira Coupling | Terminal alkynes | C-C (aryl-alkyne) | Synthesis of conjugated systems | Arylalkynes, enynes |

| Buchwald-Hartwig Amination | Primary/secondary amines | C-N (aryl-amine) | Wide amine scope, access to diverse functionalities | Arylamines, N-heterocycles |

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group at the 3-position of the scaffold offers another point for chemical modification, primarily through demethylation to reveal a hydroxyl group. This transformation is significant as the resulting phenol (B47542) can exhibit different biological activities and provides a new handle for further derivatization, such as etherification or esterification.

Once the hydroxyl group is unmasked, it can be functionalized in numerous ways. For instance, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl substituents, thereby modulating the lipophilicity and steric properties of the molecule.

Interconversion of the Carboxylic Acid Functionality to Other Derivatives

The carboxylic acid group is a highly versatile functional group that can be readily converted into a wide range of derivatives, including esters, amides, and acid halides. bldpharm.com These transformations are fundamental in tuning the physicochemical properties of the molecule, such as solubility, stability, and its ability to act as a hydrogen bond donor or acceptor.

Esterification can be achieved through various methods, including the classic Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base.

Amidation , the formation of an amide bond, is one of the most common transformations in medicinal chemistry. researchgate.netresearchgate.net This can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. Alternatively, a plethora of coupling reagents, such as EDC, HOBt, and TCT, can be used to directly couple the carboxylic acid with an amine. researchgate.netnih.gov Boric acid has also emerged as a green and efficient catalyst for direct amidation. orgsyn.org The vast number of commercially available amines allows for the creation of large and diverse amide libraries.

Directed Synthesis of Compound Libraries for Chemical Space Exploration

The strategic combination of the derivatization methods described above allows for the systematic synthesis of compound libraries based on the this compound scaffold. Combinatorial synthesis techniques, often employing solid-phase or parallel synthesis methodologies, can be utilized to rapidly generate a large number of analogues. nih.gov

For example, a library can be constructed by first performing a Suzuki coupling at the 6-position with a set of diverse boronic acids. The resulting mono-arylated products can then be subjected to a Buchwald-Hartwig amination at the 2-position with a panel of different amines. Finally, the carboxylic acid can be converted to a series of amides using various amines. This multi-directional derivatization approach allows for a thorough exploration of the chemical space around the core scaffold, which is crucial for identifying structure-activity relationships (SAR) in drug discovery programs.

Scaffold Diversity and Isosteric Replacements

To further expand the chemical diversity and explore novel intellectual property space, the core this compound scaffold itself can be modified through scaffold hopping and isosteric replacements. u-strasbg.frresearchgate.net This involves replacing parts of the scaffold with other chemical groups that have similar steric and electronic properties (bioisosteres).

Applications of 2,6 Dibromo 3 Methoxybenzoic Acid As a Synthon in Complex Organic Synthesis

Utilization as a Building Block in Multi-Step Total Syntheses

In the realm of total synthesis, the construction of complex, poly-substituted aromatic cores is a persistent challenge. Compounds like 2,6-dibromo-3-methoxybenzoic acid are, in principle, ideal starting materials for such endeavors. The two bromine atoms can be selectively functionalized through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce new carbon-carbon bonds. This allows for the stepwise and controlled assembly of intricate biaryl or other substituted aromatic structures that form the backbone of many natural products.

While no specific examples of the use of this compound in a completed total synthesis have been documented in the literature, its potential can be illustrated by considering its role in the hypothetical synthesis of a polysubstituted biaryl compound. The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent methoxy (B1213986) and carboxylic acid groups, could potentially be exploited for selective, sequential cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound in Total Synthesis

| Reaction Type | Reactant | Catalyst/Conditions | Potential Product Fragment |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Substituted biphenyl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Substituted biphenyl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Arylamine |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | Arylalkene |

The carboxylic acid moiety could serve as a handle for amide bond formation or be reduced to an alcohol, providing further avenues for structural elaboration. The methoxy group can be retained as a key structural feature or deprotected to a phenol (B47542), enabling the introduction of different functionalities. The lack of published applications suggests that either the synthesis of the starting material is not cost-effective for large-scale synthetic campaigns or that other, more readily available synthons are preferred by the synthetic community.

Role in the Synthesis of Functional Materials and Organic Electronic Precursors

The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Aryl-rich structures, particularly those that can be polymerized or assembled into extended conjugated systems, are at the forefront of this research. The dibromo substitution pattern of this compound makes it a theoretical precursor for the synthesis of functional polymers and organic electronic materials.

Through polymerization reactions, such as Yamamoto or Suzuki polycondensation, the dibromo functionality could be used to create highly substituted aromatic polymers. The methoxy and carboxylic acid groups would be expected to influence the solubility and processing characteristics of the resulting polymers, as well as their electronic properties and solid-state packing.

Table 2: Potential Polymerization Reactions Utilizing this compound

| Polymerization Method | Co-monomer (if applicable) | Resulting Polymer Type | Potential Application |

| Suzuki Polycondensation | Aryldiboronic acid | Poly(phenylene) | Organic Light-Emitting Diodes (OLEDs) |

| Yamamoto Polycondensation | N/A | Poly(phenylene) | Organic Field-Effect Transistors (OFETs) |

| Stille Polycondensation | Bis(stannyl)arene | Poly(phenylene) | Organic Photovoltaics (OPVs) |

Furthermore, the core structure of this compound could be incorporated into smaller, well-defined organic molecules intended for use as organic semiconductors. The introduction of various aryl or heteroaryl groups via cross-coupling reactions would allow for the fine-tuning of the HOMO/LUMO energy levels, a critical parameter for charge transport in electronic devices. However, a survey of the current literature does not provide any specific instances of this compound being employed for the synthesis of such materials. This may be due to the availability of other, more established building blocks for these applications.

Precursor for Advanced Chemical Probes (Non-Biological)

Chemical probes are essential tools for detecting and quantifying the presence of specific analytes in a variety of matrices. Fluorescent probes, in particular, offer high sensitivity and are widely used in chemical and materials science. The synthesis of such probes often involves the functionalization of a core fluorophore with a recognition element that selectively interacts with the target analyte.

The this compound scaffold possesses the necessary functionalities to be considered a precursor for non-biological chemical probes. The aromatic ring could be elaborated into a known fluorophore through a series of synthetic transformations. For example, annulation reactions or multiple cross-coupling reactions could be employed to construct a larger, conjugated system with desirable photophysical properties. The carboxylic acid group could then be used as a reactive handle to attach a specific recognition moiety for a target analyte.

Table 3: Hypothetical Transformation of this compound into a Chemical Probe

| Synthetic Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1. Fluorophore Construction | Sequential cross-coupling reactions | Polycyclic aromatic system | Creation of the fluorescent core |

| 2. Recognition Moiety Attachment | Amide coupling with a receptor molecule | Final chemical probe | Introduction of analyte selectivity |

Despite this theoretical potential, there are no published reports detailing the synthesis of an advanced, non-biological chemical probe starting from this compound. The development of new chemical probes is a highly active area of research, and the lack of examples utilizing this specific starting material may reflect a focus on other, more readily accessible or synthetically versatile scaffolds.

Advanced Analytical Methodologies for the Characterization and Quantification in Research Contexts

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with High-Resolution Detection

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of individual components from a mixture. For a compound like 2,6-Dibromo-3-methoxybenzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal tools, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally sensitive compounds like benzoic acid derivatives. A reverse-phase HPLC method would be the most probable approach for this compound.

Stationary Phase: A C18 or C8 column would likely be used, providing a non-polar stationary phase for interaction with the analyte.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous component (often with a buffer to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. For instance, a gradient elution starting with a higher percentage of aqueous phase and gradually increasing the organic phase concentration would likely be effective. A study on other benzoic acid derivatives used a mobile phase of 10mM TFA in water and 10mM TFA in acetonitrile (70:30, v/v) diva-portal.org.

Detection: UV detection would be a straightforward method, as the aromatic ring and carboxylic acid group are chromophores. A photodiode array (PDA) detector would be particularly useful for obtaining the UV spectrum of the eluting peak, aiding in peak identification and purity assessment. For enhanced sensitivity and structural confirmation, HPLC coupled with a mass spectrometer (LC-MS) would be invaluable. Electrospray ionization (ESI) in negative ion mode would be highly effective for detecting the deprotonated molecule [M-H]⁻.

Gas Chromatography (GC) could also be employed, particularly for purity analysis and quantification of volatile impurities. However, the carboxylic acid group of this compound has a high boiling point and is polar, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is often necessary to convert the carboxylic acid to a more volatile and thermally stable ester, for example, by reaction with a silylating agent like BSTFA or an alkylating agent.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be suitable for separating the derivatized analyte.

Detection: A Flame Ionization Detector (FID) could be used for quantification, but for definitive identification, a Mass Spectrometer (MS) is essential. GC-MS analysis would provide a fragmentation pattern that is characteristic of the derivatized molecule, allowing for unambiguous identification. For other brominated organic compounds, GC coupled to tandem mass spectrometry (GC-MS/MS) with atmospheric pressure chemical ionization (APCI) has been shown to be a sensitive and selective method. researchgate.net

Illustrative Data Table for Chromatographic Analysis (Hypothetical)

| Parameter | HPLC | GC (after derivatization) |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | Inlet: 250 °C, Oven: 100-280 °C ramp |

| Detection | PDA (210-400 nm), ESI-MS | Mass Spectrometry (EI mode) |

| Retention Time (Hypothetical) | 5.8 min | 12.3 min |

Electrophoretic Methods

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. Since this compound is a carboxylic acid, it will be negatively charged at a pH above its pKa, making it an ideal candidate for CE analysis. Capillary Zone Electrophoresis (CZE) is the most common mode of CE. diva-portal.org

In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. The separation of various substituted benzoic acids by CE has been demonstrated, where the migration time is influenced by the charge-to-size ratio of the molecule. nih.gov The presence of electron-withdrawing bromo-substituents and the methoxy (B1213986) group would influence the pKa of the carboxylic acid and thus its effective charge at a given pH, which in turn would affect its migration time relative to other benzoic acid derivatives.

Key Parameters for Capillary Electrophoresis (Hypothetical)

| Parameter | Setting |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

Development of Novel Sensor Technologies for Chemical Research Applications

The development of chemical sensors for the rapid and selective detection of specific analytes is a growing area of research. For a molecule like this compound, several sensor platforms could be envisioned, although no specific sensors have been reported for this compound.

Electrochemical Sensors: These sensors could be based on the electrochemical oxidation or reduction of the analyte at a modified electrode surface. The bromo- and methoxy- substituents on the aromatic ring would influence the redox potential of the molecule.

Optical Sensors: These could be based on fluorescence quenching or enhancement, or colorimetric changes. For example, a sensor array using fluorescent polymers has been developed for the detection of polycyclic aromatic hydrocarbons, a class of compounds with some structural similarities to the target analyte. rsc.org Another approach involves using sensor arrays with self-organizing nanoreceptors for the detection and discrimination of carboxylate-containing drugs. nih.gov

Biosensors: While more common for biologically active molecules, a biosensor could theoretically be developed. This would involve identifying a biological recognition element, such as an enzyme or an antibody, that specifically binds to this compound. This binding event would then be transduced into a measurable signal. Research has been conducted on developing biosensors for other phenolic and aromatic carboxylic acids.

Research Findings on Related Sensor Technologies

| Sensor Type | Principle | Target Analytes |

| Colorimetric Sensor Array | Indicator displacement assay | Various carboxylic acids in urine researchgate.net |

| Fluorescent Sensor Array | Inner filter effect with conjugated polymers | Polycyclic aromatic hydrocarbons rsc.org |

| Nanoparticle-based Sensor | Self-organized nanoreceptors with fluorescent dyes | Nonsteroidal anti-inflammatory drugs (carboxylates) nih.gov |

Future Research Horizons for this compound

The scientific community is increasingly focusing on the potential of highly functionalized aromatic compounds as building blocks for novel materials and complex molecules. Among these, this compound stands out as a versatile scaffold. Its unique arrangement of a carboxylic acid group, a methoxy group, and two bromine atoms on a benzene (B151609) ring offers a rich platform for a variety of chemical transformations and applications. This article explores the emerging research avenues and future directions for this promising compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dibromo-3-methoxybenzoic acid, and how can reaction efficiency be optimized?

- Methodology : Begin with bromination of 3-methoxybenzoic acid using Br₂ in the presence of FeBr₃ as a catalyst. Optimize reaction conditions (temperature: 40–60°C, solvent: acetic acid) to minimize di-substitution byproducts . Purify via recrystallization (ethanol/water) and confirm purity via HPLC (>98% purity threshold). Monitor intermediates using TLC with UV visualization.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of -NMR (δ 7.2–8.1 ppm for aromatic protons), -NMR, and FT-IR (C=O stretch at ~1680 cm⁻¹). Validate crystal structure via X-ray diffraction (compare with Cambridge Structural Database entries using Mercury software) . Confirm elemental composition via combustion analysis (C, H, Br) with <0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For crystal structure discrepancies, perform Hirshfeld surface analysis in Mercury to assess intermolecular interactions (e.g., halogen bonding) . Compare experimental data with computational simulations (DFT at B3LYP/6-31G* level) for electronic environment validation.

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

- Methodology : Employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ (1 mol%) and arylboronic acids in THF/Na₂CO₃ (80°C, 12h). Monitor regioselectivity via GC-MS; bromine at C2 is more reactive due to steric and electronic effects. Optimize ligand choice (e.g., SPhos for hindered substrates) .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution?

- Methodology : Perform kinetic studies under varying conditions (polar aprotic solvents, NaOMe/MeOH). Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Computational modeling (NBO analysis) can reveal charge distribution at C-Br sites, explaining preferential substitution at C6 .

Methodological Guidance

Q. What analytical techniques are critical for assessing thermal stability and decomposition pathways?

- Methodology : Conduct thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) to identify decomposition onset (~200°C). Pair with DSC to detect phase transitions and GC-MS to characterize volatile byproducts (e.g., CO₂ from decarboxylation) .

Q. How can researchers design experiments to study the environmental fate of this compound?

- Methodology : Use OECD 301F biodegradation tests (28-day aerobic conditions). Quantify persistence via HPLC-UV. For photodegradation, expose to UV light (λ=254 nm) in aqueous solution and monitor degradation products (e.g., debromination) via LC-MS .

Data Interpretation and Validation

Q. How to address discrepancies between experimental and computational vibrational spectra?

- Methodology : Re-examine basis set selection in DFT calculations (e.g., 6-311++G** for better accuracy). Anharmonic corrections can resolve overestimated IR intensities. Validate using isotopic substitution experiments (e.g., deuterated analogs) .

Q. What statistical approaches are recommended for analyzing reaction yield variability in multi-step syntheses?

- Methodology : Apply factorial design (e.g., 2³ factorial) to assess factors like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant variables (p<0.05) and optimize via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.